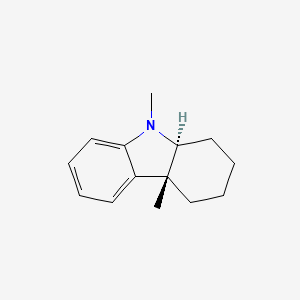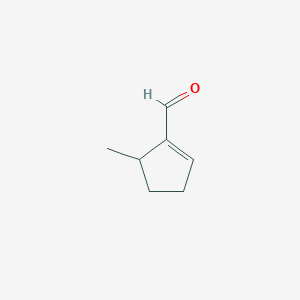
1-(But-3-YN-1-YL)-2-ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-but-3-ynyl-2-ethylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a but-3-ynyl group and an ethyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-but-3-ynyl-2-ethylpiperidine can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethylpiperidine with a but-3-ynyl halide under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1-but-3-ynyl-2-ethylpiperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
1-but-3-ynyl-2-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the but-3-ynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-but-3-ynyl-2-ethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-but-3-ynyl-2-ethylpiperidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure without the but-3-ynyl and ethyl groups.
1-ethylpiperidine: Similar but lacks the but-3-ynyl group.
But-3-ynylpiperidine: Similar but lacks the ethyl group.
Uniqueness
1-but-3-ynyl-2-ethylpiperidine is unique due to the presence of both the but-3-ynyl and ethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Propiedades
Número CAS |
15240-89-8 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1-but-3-ynyl-2-ethylpiperidine |
InChI |
InChI=1S/C11H19N/c1-3-5-9-12-10-7-6-8-11(12)4-2/h1,11H,4-10H2,2H3 |
Clave InChI |
CAVXVRPXQDEOPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


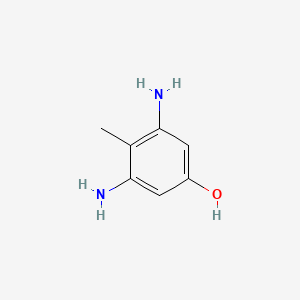


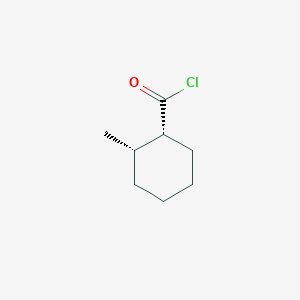
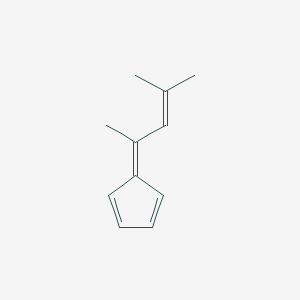

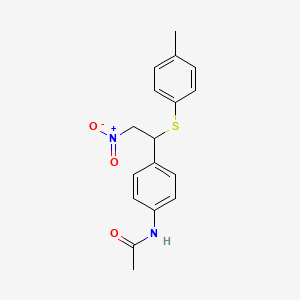

![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)


